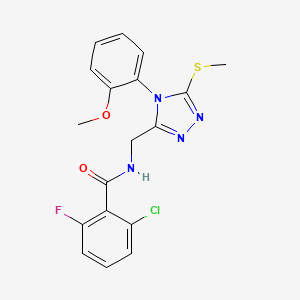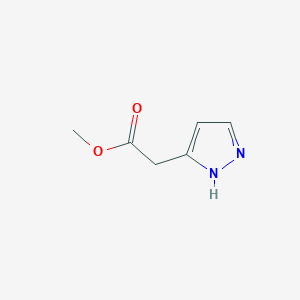![molecular formula C23H25BrN4OS B2440087 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 1189476-21-8](/img/structure/B2440087.png)
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25BrN4OS and its molecular weight is 485.44. The purity is usually 95%.
BenchChem offers high-quality 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide, also known as 2-{[3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide:
Anticancer Research
This compound has shown potential in anticancer research due to its unique structural properties. The presence of the bromophenyl group and the triazaspiro scaffold can interact with various biological targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. Studies have indicated that similar compounds can disrupt cancer cell signaling pathways, making them promising candidates for further investigation in cancer therapy .
Antimicrobial Applications
The compound’s structure suggests it could be effective against a range of microbial pathogens. The bromophenyl group is known for its antimicrobial properties, and the spirocyclic structure can enhance the compound’s ability to penetrate microbial cell walls. Research into similar compounds has demonstrated significant antibacterial and antifungal activities, suggesting this compound could be developed into new antimicrobial agents .
Neuroprotective Agents
Research into spirocyclic compounds has revealed their potential as neuroprotective agents. The unique structure of this compound allows it to interact with neural receptors and enzymes, potentially protecting neurons from oxidative stress and apoptosis. This makes it a candidate for studies focused on neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Properties
The compound’s structural features may also confer anti-inflammatory properties. The presence of the bromophenyl group and the spirocyclic core can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This suggests potential applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Photodynamic Therapy
Given its structural characteristics, this compound could be explored for use in photodynamic therapy (PDT). The bromophenyl group can enhance the compound’s ability to generate reactive oxygen species (ROS) upon light activation, which can be used to target and destroy cancer cells or pathogens. This application leverages the compound’s photophysical properties for therapeutic purposes .
Catalysis
The compound can also be explored as a catalyst in various chemical reactions. Its structural features allow it to participate in catalytic cycles, potentially enhancing the efficiency and selectivity of reactions. This application is particularly relevant in the field of green chemistry, where the development of efficient and sustainable catalytic processes is a major goal.
Visible-Light-Driven Dearomatization Reaction Crystal Structure and Electrochemical Properties ChemSpider | Data Source Details Visible-Light-Driven Dearomatization Reaction Crystal Structure and Electrochemical Properties : ChemSpider | Data Source Details : Visible-Light-Driven Dearomatization Reaction : Crystal Structure and Electrochemical Properties
Propiedades
IUPAC Name |
2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4OS/c1-16-4-3-5-19(14-16)25-20(29)15-30-22-21(17-6-8-18(24)9-7-17)26-23(27-22)10-12-28(2)13-11-23/h3-9,14H,10-13,15H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCLWYWJRXDCMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

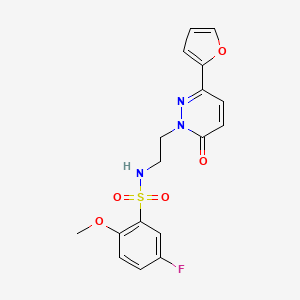
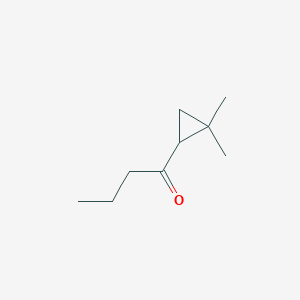
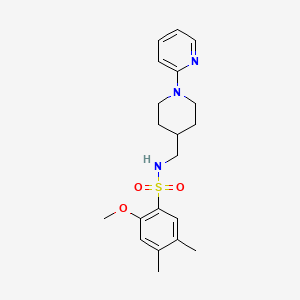
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2440007.png)
![Methyl 4-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2440011.png)

![5-((3-((1-cyclopropyl-6-methyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2440014.png)
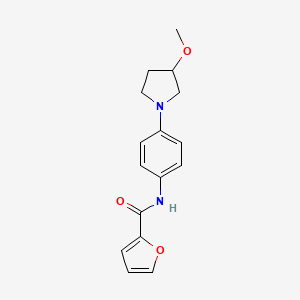
![(Z)-ethyl 4-((4-((4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2440019.png)
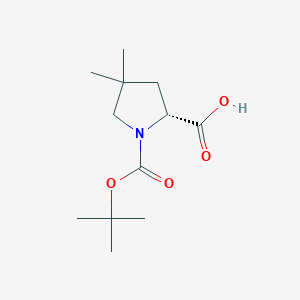
![N,N-dimethyl-4-[4-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2440022.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2440023.png)
